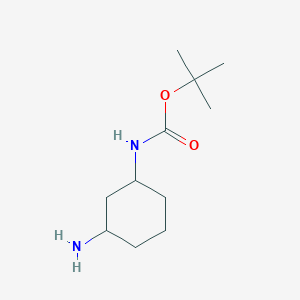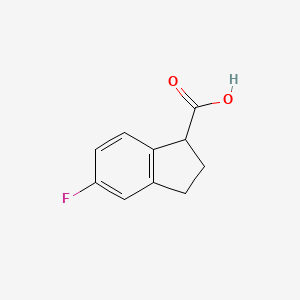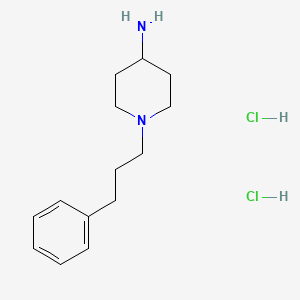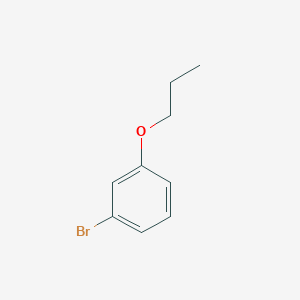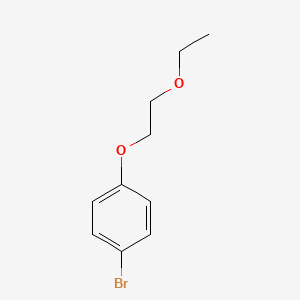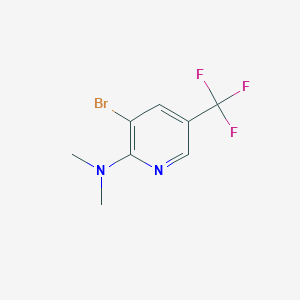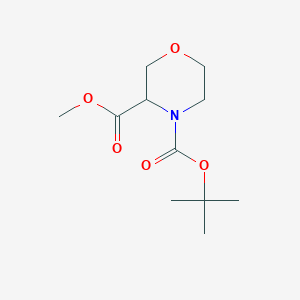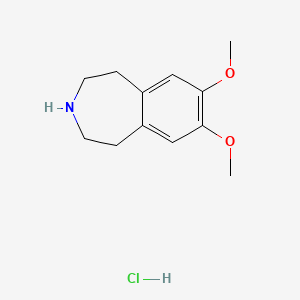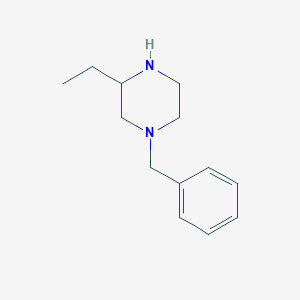
1-Benzyl-3-ethylpiperazine
概要
説明
1-Benzyl-3-ethylpiperazine is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 . The IUPAC name for this compound is 1-benzyl-3-ethylpiperazine .
Molecular Structure Analysis
The InChI code for 1-Benzyl-3-ethylpiperazine is 1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Benzyl-3-ethylpiperazine is a solid at room temperature .科学的研究の応用
1-Benzyl-3-ethylpiperazine is a chemical compound with the CAS Number: 313657-25-9 . It’s often used in the field of Medicinal Chemistry . The piperazine moiety, which 1-Benzyl-3-ethylpiperazine contains, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . In the period of 2011–2023, piperazine-containing drugs approved by the Food and Drug Administration were reviewed, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry were discussed .
The methods of application or experimental procedures often involve various synthetic approaches. For example, the piperazine ring can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
As for the results or outcomes obtained, the piperazine moiety has been found to have a significant impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .
Medicinal Chemistry
1-Benzyl-3-ethylpiperazine is often used in the field of medicinal chemistry . The piperazine moiety is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Pharmacokinetic Optimization
The piperazine ring can be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
Scaffold for Pharmacophoric Groups
Piperazine can also be used as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Physicochemical Properties
The piperazine moiety has been found to have a significant impact on the physicochemical properties of the final molecule .
Structural and Conformational Characteristics
Piperazine influences the structural and conformational characteristics of the final molecule .
C–H Functionalization
Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This process involves the modification of carbon-hydrogen bonds in organic molecules, which is a fundamental step in the synthesis of complex molecules from simple precursors .
Photoredox Catalysis
Photoredox catalysis, a type of reaction that involves the transfer of electrons under the influence of light, has been used in the synthesis of functionalized piperazines . This method can provide a more efficient and environmentally friendly way to produce these compounds .
Heterocyclic Chemistry
Piperazines, including 1-Benzyl-3-ethylpiperazine, are often used in heterocyclic chemistry . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their diverse range of properties .
Safety And Hazards
1-Benzyl-3-ethylpiperazine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
1-benzyl-3-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKPBTULPZITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621883 | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-ethylpiperazine | |
CAS RN |
313657-25-9 | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-ethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
